2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole
Description
Properties
Molecular Formula |
C7H12N2S2 |
|---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H12N2S2/c1-2-10-7(9-1)11-5-6-3-8-4-6/h6,8H,1-5H2 |
InChI Key |
BYFMUCWBFWCLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The preparation of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole can be approached through several retrosynthetic disconnections:
- Formation of the sulfur linkage between the azetidine and thiazole moieties
- Construction of the 4,5-dihydro-1,3-thiazole ring
- Synthesis of the azetidine ring with appropriate functionalization
Key Building Blocks
Based on structural analysis, the following building blocks are commonly employed:
- Azetidine-3-methanol or azetidine-3-methylhalide derivatives
- 4,5-Dihydro-1,3-thiazole-2-thiol
- Protected azetidine precursors
- Thiol coupling reagents
Specific Synthetic Routes
Nucleophilic Substitution Approach
Method A: Direct Coupling via Nucleophilic Substitution
This approach involves the reaction between 4,5-dihydro-1,3-thiazole-2-thiol and an appropriately functionalized azetidine derivative.
- 4,5-Dihydro-1,3-thiazole-2-thiol (1.0 eq)
- 3-(Chloromethyl)azetidine hydrochloride (1.1 eq)
- Potassium carbonate (2.5 eq)
- Dimethylformamide (DMF), room temperature to 60°C, 12-18 hours
Reaction Mechanism:
The base (K₂CO₃) deprotonates the thiol group, generating a nucleophilic thiolate that attacks the chloromethyl group of the azetidine derivative through an SN2 mechanism.
Yield and Purification:
Typical yields range from 65-75%. Purification is achieved through column chromatography using a gradient elution with ethyl acetate/hexanes or dichloromethane/methanol mixtures.
Reductive Amination Approach
Method B: Construction of the Azetidine Ring
This approach involves constructing the azetidine ring after establishing the thiazole-sulfur linkage.
- 4,5-Dihydro-1,3-thiazole-2-thiol (1.0 eq)
- 3-Oxetanone (1.2 eq)
- Sodium cyanoborohydride (1.5 eq)
- Titanium(IV) isopropoxide (1.0 eq)
- Methanol, room temperature, 24-48 hours
Reaction Mechanism:
The process involves initial formation of an imine between the amine and ketone, followed by reduction with sodium cyanoborohydride to form the azetidine ring.
Yield and Purification:
Typical yields range from 45-60%. Purification requires careful chromatography due to the polar nature of the product.
Protection-Deprotection Strategy
Method C: Using Protected Intermediates
This approach employs protected intermediates to control reactivity and selectivity.
- N-Boc-azetidin-3-ylmethyl bromide (1.0 eq)
- 4,5-Dihydro-1,3-thiazole-2-thiol (1.0 eq)
- Triethylamine (1.5 eq)
- Acetonitrile, 0°C to room temperature, 6-8 hours
- Trifluoroacetic acid (TFA) for Boc deprotection (neat or in dichloromethane)
Yield and Purification:
The protected intermediate is typically obtained in 75-85% yield, with the final deprotected product obtained in 80-90% yield after deprotection. The final compound is often isolated as the TFA salt.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Overall Yield | Purity | Scale-up Potential |
|---|---|---|---|---|---|
| A: Direct Coupling | Single-step process, commercially available starting materials | Requires anhydrous conditions, sensitive to steric hindrance | 65-75% | >95% | Moderate |
| B: Reductive Amination | Avoids handling sensitive azetidine intermediates | Lower yields, longer reaction times | 45-60% | 90-95% | Limited |
| C: Protection-Deprotection | Higher selectivity, cleaner reaction profile | Multi-step process, requires additional purification | 60-70% (overall) | >98% | Good |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.85-3.75 (m, 2H, thiazole CH₂), 3.65-3.55 (m, 2H, thiazole CH₂), 3.45-3.35 (m, 4H, azetidine CH₂), 3.10-3.00 (m, 1H, azetidine CH), 2.90-2.80 (m, 2H, CH₂S)
- ¹³C NMR (100 MHz, CDCl₃): δ 164.5 (thiazole C=N), 58.2, 56.8, 38.5, 35.2, 32.6, 30.1
- HRMS (ESI): m/z calculated for C₇H₁₃N₂S₂ [M+H]⁺: 189.0520; found: 189.0518
- Key bands at approximately 3300 cm⁻¹ (N-H stretch), 2950 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-H bend), 1150 cm⁻¹ (C-S stretch)
Physical Properties
- Appearance: Colorless to pale yellow liquid
- Molecular Weight: 188.3 g/mol
- XLogP3: 0.9
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 4
- Rotatable Bond Count: 3
- Exact Mass: 188.04419074 Da
Optimization Strategies
Reaction Condition Optimization
Several parameters can be optimized to improve the yield and purity:
- Solvent Selection : DMF provides good solubility but can be difficult to remove. Acetonitrile or THF may serve as alternatives.
- Temperature Control : Gradual warming from 0°C to room temperature helps minimize side reactions.
- Base Selection : While K₂CO₃ is commonly used, organic bases like DIPEA or DBU can provide cleaner reaction profiles.
- Reaction Time : Extended reaction times may lead to decomposition; monitoring by TLC or HPLC is recommended.
Purification Enhancements
The compound can be challenging to purify due to its polarity and potential for hydrogen bonding. The following strategies may be employed:
- Column Chromatography : Using neutralized silica gel (with 1% triethylamine in the eluent) to prevent tailing
- Recrystallization : From appropriate solvent systems (e.g., ethyl acetate/hexanes)
- Salt Formation : Conversion to hydrochloride or trifluoroacetate salts for improved handling and stability
Scale-up Considerations
When scaling up the synthesis of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, several factors should be considered:
- Safety : The azetidine ring system is strained and potentially reactive; proper safety assessments should be conducted.
- Heat Management : Exothermic reactions should be carefully controlled with appropriate cooling systems.
- Solvent Selection : Consider more environmentally friendly alternatives to DMF for large-scale production.
- Purification Strategy : Develop crystallization procedures to avoid column chromatography at scale.
Related Compounds and Structural Modifications
Understanding the preparation of structurally related compounds can provide valuable insights:
2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
This related compound (CID: 19069736) differs by the absence of the methylene bridge between the azetidine and sulfur atom. Its preparation methods often parallel those of the title compound but with simplified coupling strategies due to the direct sulfur-carbon connection.
Key differences in preparation include:
Structure-Activity Relationship Considerations
When preparing analogs for structure-activity relationship studies, several modification points can be considered:
- Azetidine Ring : Replacement with other nitrogen heterocycles (pyrrolidine, piperidine)
- Linker Length : Variation of the methylene chain length between the heterocycles
- Thiazole Ring : Substitution with other heterocycles (oxazole, imidazole)
- Substituents : Introduction of functional groups on either heterocyclic system
Chemical Reactions Analysis
Types of Reactions
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Functionalized azetidine derivatives
Scientific Research Applications
2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of microorganisms, thereby exhibiting antimicrobial activity. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
The 4,5-dihydro-1,3-thiazole scaffold is structurally versatile, with variations in substituents and heteroatoms significantly altering electronic behavior. Key comparisons include:
- Electron-withdrawing/donating effects: Replacing the 4,5-dihydrooxazole moiety with a 4,5-dihydro-1,3-thiazole (as in ) increases redox potentials (E(I) = 0.251 V vs. 0.116 V for oxazole derivatives), highlighting sulfur’s electron-withdrawing influence .
- Heteroatom substitution : Thiazole (X = S) exhibits distinct electronic properties compared to oxazole (X = O) or imidazoline (X = NH). Sulfur’s lower electronegativity enhances π-electron delocalization, affecting redox behavior and stability .
Physicochemical Properties
- logP: For non-organometallic analogs, logP values depend on substituent hydrophobicity. For example, 2-[3-[[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]disulfanyl]azetidin-1-yl]-4,5-dihydro-1,3-thiazole (a disulfide-bridged analog) has a logP of 0.6888, suggesting moderate lipophilicity . The azetidine group in the target compound may reduce logP compared to phenyl-substituted thiazoles (e.g., 4-phenyl-1,3-thiazole), which are more hydrophobic .
Biological Activity
The compound 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole is an organic molecule characterized by its unique structural features, including a thiazole ring and an azetidine moiety connected via a sulfanyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology.
Chemical Structure
The chemical structure of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole can be represented as follows:
This structure includes:
- A thiazole ring , which is known for its diverse biological activities.
- An azetidine ring , contributing to the compound's reactivity and potential pharmacological properties.
Antimicrobial Properties
Compounds containing thiazole and azetidine structures are often reported to exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The specific biological activity of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole requires further investigation to determine its efficacy against specific pathogens.
Enzyme Inhibition
Research indicates that thiazole derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The potential of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole as an AChE inhibitor remains to be explored through in vitro studies .
Tyrosinase Inhibition
Tyrosinase is an enzyme crucial for melanin production. Compounds structurally related to 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole have shown promising results in inhibiting tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial activity of thiazole derivatives, compounds similar to 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative A | 32 | E. coli |
| Thiazole Derivative B | 16 | S. aureus |
| 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole | TBD | TBD |
Study on Enzyme Inhibition
In silico studies have been conducted to predict the binding affinity of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole with AChE. Molecular docking simulations suggested favorable interactions with the active site of the enzyme, indicating potential as a therapeutic agent for cognitive disorders.
Q & A
Basic: What are the optimized synthetic routes for 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves coupling azetidine derivatives with thiazole precursors via sulfanyl linkages. For example, thiosemicarbazide can react with NaOH under controlled conditions to form intermediates, followed by crystallization in ethanol . To optimize yields:
- Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry) .
- Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via IR and ¹H NMR to confirm structural integrity .
- Purification via column chromatography with gradient elution improves purity.
Advanced: How can computational methods predict reaction pathways for modifying the azetidine-thiazole core?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms enable in silico exploration of substituent effects. For instance:
- Use ICReDD’s integrated computational-experimental workflow to model sulfur bridge formation and azetidine ring stability .
- Simulate transition states to identify kinetic barriers for nucleophilic substitution at the azetidine nitrogen .
- Validate predictions with experimental data (e.g., X-ray crystallography) to refine computational models .
Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for azetidine protons (δ ~3.0–4.0 ppm) and thiazole sulfur environment (deshielding effects) .
- IR Spectroscopy : Confirm sulfanyl (C-S) stretches (~650–750 cm⁻¹) and azetidine ring vibrations .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish regioisomers .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial studies) to control for concentration-dependent effects .
- Theoretical Frameworks : Apply structure-activity relationship (SAR) models to correlate azetidine-thiazole substituents with bioactivity .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Basic: What safety protocols are essential when handling this compound in lab settings?
Methodological Answer:
- Follow Chemical Hygiene Plan guidelines for sulfanyl-containing compounds, including fume hood use and PPE (gloves, goggles) .
- Conduct risk assessments for azetidine’s potential irritancy and thiazole’s thermal stability .
- Store under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
Advanced: What methodologies enable the study of this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for azetidine-thiazole motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-receptor interactions .
- CRISPR-Cas9 Gene Editing : Validate target engagement by knocking out putative receptors in cell-based assays .
Advanced: How can reaction engineering improve scalability for multi-step syntheses?
Methodological Answer:
- Flow Chemistry : Optimize azetidine-thiazole coupling in continuous reactors to enhance heat/mass transfer .
- Membrane Separation : Purify intermediates using nanofiltration to remove byproducts (e.g., unreacted thiosemicarbazide) .
- Process Simulation : Use Aspen Plus® to model energy requirements and minimize waste .
Basic: What are the key stability challenges for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and analyze degradation via HPLC .
- pH-Rate Profiling : Identify hydrolysis-prone regions (e.g., sulfanyl bridge) using buffers (pH 1–13) .
- Lyophilization : Improve shelf life by formulating as a freeze-dried solid .
Advanced: How can machine learning optimize synthetic routes and predict novel derivatives?
Methodological Answer:
- Dataset Curation : Compile reaction data (yields, conditions) from literature into a training set .
- Neural Networks : Train models to predict optimal solvent systems for azetidine functionalization .
- Generative Algorithms : Propose derivatives with enhanced bioactivity by modifying thiazole substituents .
Advanced: What thermodynamic studies are needed to elucidate reaction mechanisms?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of ³²S vs. ³⁴S isotopes to probe sulfur’s role in transition states .
- Calorimetry : Measure ΔH and ΔS for ring-opening reactions of azetidine under varying conditions .
- Computational Dynamics : Simulate free energy surfaces for intramolecular cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
